molecular formula C16H30O5 B13702861 Bis(2-methyl-2-hexyl) Dicarbonate

Bis(2-methyl-2-hexyl) Dicarbonate

Cat. No.: B13702861
M. Wt: 302.41 g/mol
InChI Key: LKMYGRMCHBYUQN-UHFFFAOYSA-N
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Description

Bis(2-methyl-2-hexyl) Dicarbonate: is an organic compound with the molecular formula C_14H_26O_5. It is a dicarbonate ester, which means it contains two carbonate groups. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(2-methyl-2-hexyl) Dicarbonate typically involves the reaction of 2-methyl-2-hexanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the yield and purity of the product. The use of phosgene gas is carefully managed to ensure safety and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyl-2-hexyl) Dicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions of acids or bases.

    Transesterification: Alcohols and catalysts such as sodium methoxide or potassium carbonate.

    Decomposition: Heat or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-methyl-2-hexyl) Dicarbonate is used as a reagent in organic synthesis. It serves as a carbonylating agent, introducing carbonate groups into organic molecules. This makes it valuable in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing carbonate groups. This modification can alter the properties and functions of these biomolecules, making it useful in drug development and biochemical studies .

Industry: In industrial applications, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, improving the mechanical properties and durability of the final products .

Mechanism of Action

The mechanism of action of Bis(2-methyl-2-hexyl) Dicarbonate involves the formation of carbonate esters through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as alcohols or amines, to form carbonate esters. This reaction is facilitated by the presence of a base, which neutralizes the by-products and drives the reaction to completion .

Comparison with Similar Compounds

Uniqueness: Bis(2-methyl-2-hexyl) Dicarbonate is unique due to its specific structure, which provides distinct reactivity and properties compared to other dicarbonates. Its branched alkyl groups offer steric hindrance, making it less reactive than linear dicarbonates like dimethyl carbonate. This makes it suitable for applications requiring controlled reactivity and stability .

Properties

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

2-methylhexan-2-yl 2-methylhexan-2-yloxycarbonyl carbonate

InChI

InChI=1S/C16H30O5/c1-7-9-11-15(3,4)20-13(17)19-14(18)21-16(5,6)12-10-8-2/h7-12H2,1-6H3

InChI Key

LKMYGRMCHBYUQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCC

Origin of Product

United States

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